molecular formula C17H16F3NO2 B2741168 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide CAS No. 1105211-68-4

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Cat. No.: B2741168
CAS No.: 1105211-68-4
M. Wt: 323.315
InChI Key: AGTMJNQJWWWIHY-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as this functional group is known to impart significant pharmacological and chemical properties to compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2-(3-(trifluoromethyl)phenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound in drug discovery efforts.

    Industry: Its unique chemical properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)amine
  • 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thioacetamide

Uniqueness

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)14-7-4-8-15(12-14)23-10-9-21-16(22)11-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMJNQJWWWIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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